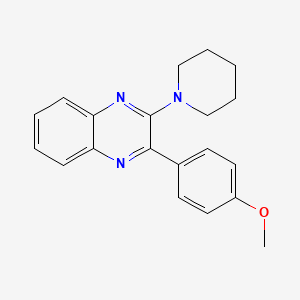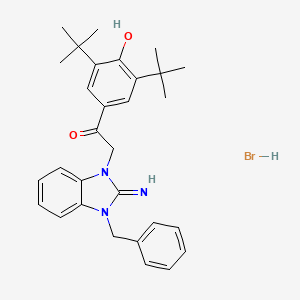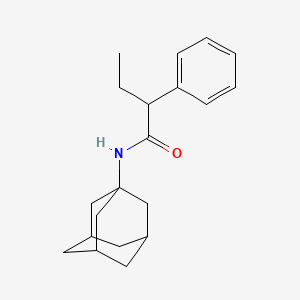
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline, also known as MPQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. MPQX is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity in the brain, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has also been used to study the role of NMDA receptors in pain perception, addiction, and psychiatric disorders such as schizophrenia and depression.
Mécanisme D'action
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline blocks the influx of calcium ions into the neuron, which is responsible for the excitotoxicity observed in NMDA receptor-mediated neurodegeneration.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in neurodegenerative diseases. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in pain perception and psychiatric disorders. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has also been shown to have anti-addictive properties by reducing the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific targeting of this receptor in experiments. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline is that it has poor water solubility, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline. One area of interest is the development of more water-soluble analogs of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline, which would improve its efficacy in experiments. Another area of interest is the use of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline in combination with other drugs to target multiple pathways involved in neurodegenerative diseases. Additionally, further research is needed to explore the potential therapeutic applications of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline in pain management and psychiatric disorders.
Conclusion
In conclusion, 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline is a selective antagonist of the NMDA receptor that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects and has been used to study the role of NMDA receptors in various physiological and pathological conditions. While it has several advantages for lab experiments, such as its selectivity and stability, it also has limitations such as poor water solubility. Future research on 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline will likely focus on the development of more water-soluble analogs and exploring its potential therapeutic applications in pain management and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline involves the reaction of 4-methoxyaniline with 1-piperidinyl-2,3-dichloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using a dehydrating agent such as phosphorus oxychloride to yield 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNJIWNHSTERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)

![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)
![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)